Cas no 915019-65-7 (Dactolisib)

Dactolisib (also known as BEZ235 or NVP-BEZ235) is a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor with potent antitumor activity. It selectively targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival, making it a promising candidate for oncology research. Dactolisib exhibits high inhibitory potency against both PI3K (α, β, γ, δ isoforms) and mTOR (mTORC1/2), distinguishing it from single-target inhibitors. Its ability to suppress pathway activation effectively reduces tumor growth in preclinical models, particularly in cancers with PI3K pathway dysregulation. The compound is widely used in biochemical and pharmacological studies to investigate PI3K/mTOR-driven malignancies.
Dactolisib structure
Dactolisib structure
Product Name:Dactolisib
CAS No:915019-65-7
MF:C30H23N5O
MW:469.536525964737
MDL:MFCD10565944
CID:69485
Update Time:2025-10-22

Dactolisib Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile
    • 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo[4,5-c]quinolin-1-yl]phenyl]propionitrile
    • BEZ235
    • 2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phe...
    • 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile
    • Benzeneacetonitrile, 4-[2,3-dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-a,a-dimethyl-
    • Bez235 (nvp-bez235)
    • BEZ235 (NVP-BEZ235, Dactolisib)
    • NVP-BEZ 235
    • NVP-BEZ235 (BEZ235)
    • 2-methyl-2-[3-methyl-2-oxo-8-(3-quinolinyl)-1-imidazo[4,5-c]quinolinyl]propanenitrile
    • BEZ-235
    • Dactolisib
    • NVPBEZ235
    • BEZ 235
    • NVP BEZ235
    • RUJ6Z9Y0DT
    • JOGKUKXHTYWRGZ-UHFFFAOYSA-N
    • 2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile
    • 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihyd
    • 4-[2,3-Dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-α,α-dimethylbenzeneacetonitrile (ACI)
    • 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
    • BEZ 23
    • NVP-BEZ 235NX
    • NVPBE 235
    • RTB 101
    • MDL: MFCD10565944
    • Inchi: 1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3
    • InChI Key: JOGKUKXHTYWRGZ-UHFFFAOYSA-N
    • SMILES: N#CC(C)(C)C1C=CC(N2C3C(=CN=C4C=3C=C(C3C=C5C(C=CC=C5)=NC=3)C=C4)N(C)C2=O)=CC=1

Computed Properties

  • Exact Mass: 393.15900
  • Monoisotopic Mass: 469.19
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 3
  • Complexity: 872
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.2

Experimental Properties

  • Density: 1.299
  • Melting Point: 288-289°C
  • Boiling Point: 701°C at 760 mmHg
  • Flash Point: 377.767°C
  • Refractive Index: 1.705
  • PSA: 76.50000
  • LogP: 4.36208

Dactolisib Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dactolisib Pricemore >>

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Dactolisib Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  3-Pentanol ;  20 min, 230 °C; 230 °C → rt
1.2 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  10 min, 150 °C; 150 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-ones
Lu, Xiao; Kim, Myunghoon; Orr, Meghan J.; Li, Hao; Huang, Wenwei, European Journal of Organic Chemistry, 2018, 2018(13), 1572-1580

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  60 °C; 60 °C → 100 °C; 95 - 100 °C; 1.5 h, > 95 °C; 2 - 6 h, > 95 °C
1.2 Reagents: L-(+)-Cysteine Solvents: Water ;  20 min, > 95 °C; 0.5 - 1 h, > 95 °C; 9 h, 95 °C → 0 °C; 4 h, 0 °C
Reference
Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale
Baenziger, Markus ; Pachinger, Werner; Stauffer, Frederic; Zaugg, Werner, Organic Process Research & Development, 2019, 23(9), 1908-1917

Production Method 3

Reaction Conditions
Reference
A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types
Jamieson, Stephen; Flanagan, Jack U.; Kolekar, Sharada; Buchanan, Christina; Kendall, Jackie D.; et al, Biochemical Journal, 2011, 438(1), 53-62

Dactolisib Raw materials

Dactolisib Preparation Products

Dactolisib Suppliers

Amadis Chemical Company Limited
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(CAS:915019-65-7)Dactolisib
Order Number:A10890
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:34
Price ($):160.0/401.0
Email:sales@amadischem.com

Additional information on Dactolisib

Comprehensive Overview of Dactolisib (CAS No. 915019-65-7): Mechanism, Applications, and Research Insights

Dactolisib, also known by its CAS number 915019-65-7, is a potent and selective dual inhibitor of PI3K (Phosphoinositide 3-Kinase) and mTOR (Mammalian Target of Rapamycin). This small molecule has garnered significant attention in oncology research due to its ability to target key signaling pathways involved in cell proliferation, survival, and metabolism. The compound's unique mechanism of action makes it a promising candidate for investigating cancer therapeutics, particularly in solid tumors and hematological malignancies.

The PI3K/mTOR pathway is frequently dysregulated in cancers, driving uncontrolled growth and resistance to apoptosis. Dactolisib stands out by simultaneously inhibiting both PI3K and mTORC1/2, offering a broader therapeutic window compared to single-target inhibitors. Researchers have explored its efficacy in preclinical models of breast cancer, prostate cancer, and glioblastoma, where it demonstrates synergistic effects with conventional chemotherapy and immunotherapy. Its pharmacokinetic profile and oral bioavailability further enhance its translational potential.

Recent studies highlight Dactolisib's role in addressing drug resistance, a critical challenge in modern oncology. By targeting compensatory signaling nodes, it may overcome resistance to EGFR inhibitors or hormone therapies. Additionally, its impact on tumor microenvironment modulation aligns with the growing interest in immuno-oncology strategies. These attributes position Dactolisib as a versatile tool for combination therapy research.

Beyond oncology, Dactolisib (CAS 915019-65-7) has shown potential in studying metabolic disorders and autoimmune diseases, given the PI3K/mTOR pathway's involvement in immune cell regulation. Its ability to modulate T-cell activation and macrophage polarization opens avenues for investigating inflammatory conditions like rheumatoid arthritis or lupus. However, careful consideration of its therapeutic index remains essential due to pathway ubiquity.

From a chemical perspective, Dactolisib features a morpholino-pyrimidine core, contributing to its high selectivity. Analytical methods such as HPLC and LC-MS are commonly employed for purity assessment (>98%). Researchers frequently search for Dactolisib solubility, storage conditions (-20°C), and in vivo formulations (e.g., PEG-based solutions), reflecting practical experimental needs.

The evolving landscape of targeted cancer therapies keeps Dactolisib relevant in 2024 discussions. With increasing interest in precision medicine and biomarker-driven treatment, this compound serves as a prototype for pathway inhibition strategies. Ongoing clinical trials (e.g., NCT02449538) continue to evaluate its safety and efficacy profiles, while AI-driven drug discovery platforms utilize its data to optimize next-generation inhibitors.

For researchers sourcing Dactolisib, understanding its structure-activity relationship (SAR) is crucial. The compound's IC50 values (4 nM for PI3Kα, 75 nM for mTOR) underscore its potency, while its metabolic stability in liver microsomes informs dosing regimens. Common queries include Dactolisib vs. BEZ235 comparisons and synergy with PD-1 inhibitors, reflecting the compound's interdisciplinary applications.

In summary, Dactolisib (CAS 915019-65-7) represents a multifaceted research tool bridging molecular oncology, immunology, and drug development. Its continued study contributes to our understanding of cellular signaling networks while offering tangible pathways for therapeutic innovation. As the scientific community prioritizes mechanistic depth and translational relevance, this compound remains a cornerstone in kinase inhibitor research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:915019-65-7)Dactolisib
A10890
Purity:99%/99%
Quantity:250mg/1g
Price ($):160.0/401.0
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